N-Ethyl-3-phenyl-1-propanamine hydrochloride
Overview
Description
N-Ethyl-3-phenyl-1-propanamine hydrochloride is a unique chemical compound with the linear formula C11H18ClN . It is provided to early discovery researchers as part of a collection of unique chemicals . The product is sold in its neat form .
Molecular Structure Analysis
The InChI code for N-Ethyl-3-phenyl-1-propanamine hydrochloride is 1S/C11H17N.ClH/c1-2-12-10-6-9-11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
N-Ethyl-3-phenyl-1-propanamine hydrochloride has a molecular weight of 199.72 . It is a solid at room temperature . More specific physical and chemical properties are not available from the search results.Scientific Research Applications
Pharmacological Profiles and Neuroprotective Effects
Neurokinin-1 Receptor Antagonism
A compound related to N-Ethyl-3-phenyl-1-propanamine hydrochloride has been studied as an orally active, water-soluble neurokinin-1 receptor antagonist with potential applications in clinical efficacy in emesis and depression (Harrison et al., 2001).
Ca(2+) Channel Blockers in Neuroprotection
Studies on novel Ca(2+) channel blockers, which share structural similarities with N-Ethyl-3-phenyl-1-propanamine hydrochloride, showed significant protection against ischemia-induced brain injury in gerbils and rats. These compounds may have applications as neuroprotective agents (Hicks et al., 2000).
Analytical and Spectroscopic Characterization
Spectroscopic Analysis of Similar Compounds
Comprehensive spectroscopic characterization of similar cathinone derivatives was performed, which could be relevant for the analytical study of N-Ethyl-3-phenyl-1-propanamine hydrochloride (Kuś et al., 2016).
Liquid Chromatographic and Mass Spectral Analysis
Analytical methods have been developed to distinguish compounds structurally related to N-Ethyl-3-phenyl-1-propanamine hydrochloride, providing a foundation for its analytical profiling (Deruiter et al., 1990).
Applications in Synthesis and Chemistry
Synthesis of Related Phosphines
Research into the synthesis of diastereoisomeric phosphines structurally related to N-Ethyl-3-phenyl-1-propanamine hydrochloride has been documented, which could inform synthetic approaches for similar compounds (Hayashi et al., 1981).
Reaction Pathways in Branched Polyamines
Studies on branched polyamines provide insights into reaction pathways that could be applicable in the synthesis or modification of N-Ethyl-3-phenyl-1-propanamine hydrochloride (Cervantes-Mejía et al., 2014).
Safety And Hazards
The safety data sheet (SDS) for N-Ethyl-3-phenyl-1-propanamine hydrochloride can be found online . It’s important to note that all chemicals should be handled with appropriate safety precautions.
Relevant Papers Unfortunately, specific peer-reviewed papers related to N-Ethyl-3-phenyl-1-propanamine hydrochloride were not found in the search results . For a more comprehensive analysis, a more detailed literature search may be required.
properties
IUPAC Name |
N-ethyl-3-phenylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-2-12-10-6-9-11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANVUIHSZXRYAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-3-phenyl-1-propanamine hydrochloride | |
CAS RN |
13125-63-8 | |
Record name | Benzenepropanamine, N-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13125-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.